

Methyl Lactate: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl lactate*

Cat. No.: B7802539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl lactate, a bio-derived solvent, is gaining significant traction across a multitude of industries due to its favorable safety profile, high solvency power, and biodegradability. This guide provides an in-depth technical overview of the core industrial applications of **methyl lactate**, presenting key data, experimental protocols, and process visualizations to support research and development efforts.

Physicochemical and Safety Profile

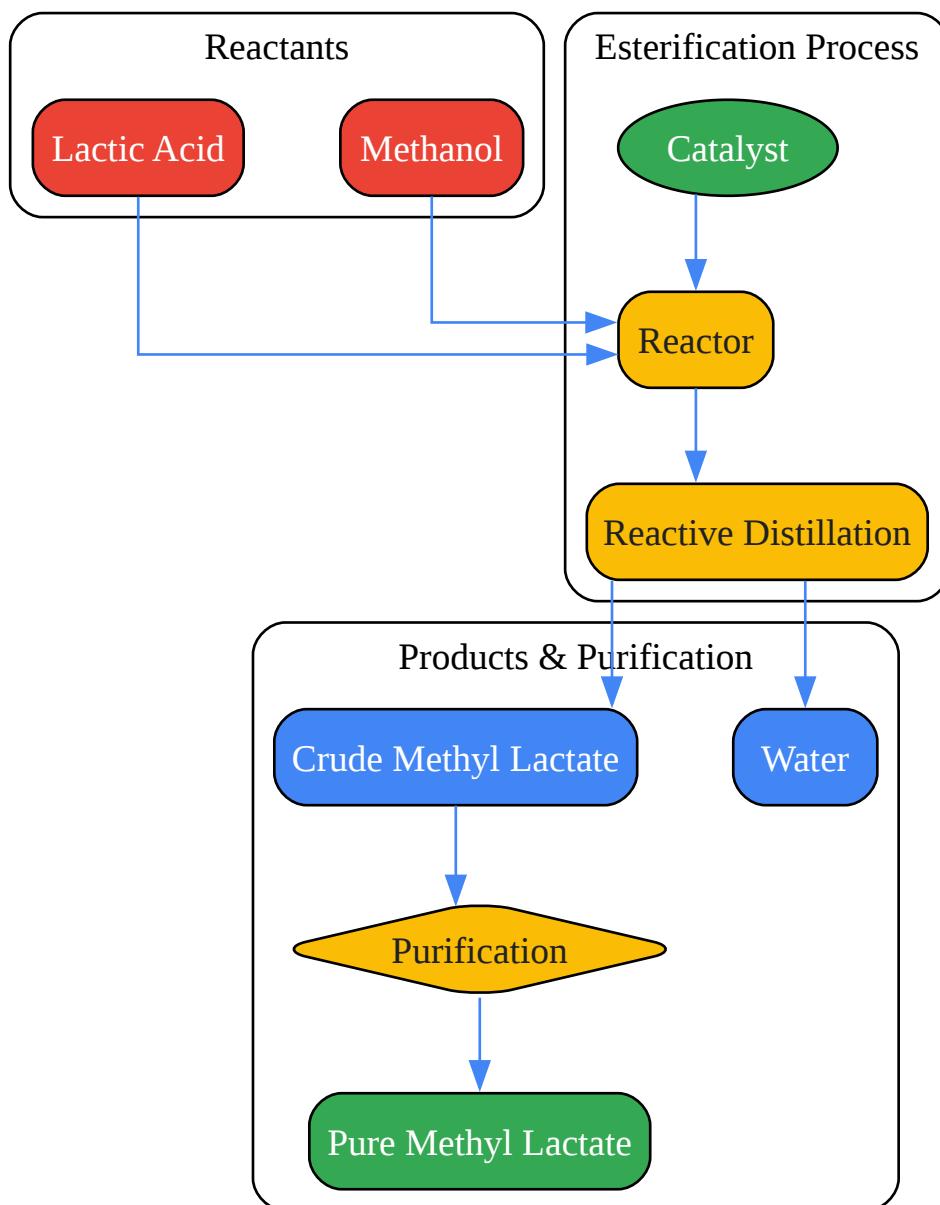
Methyl lactate ($\text{CH}_3\text{CH(OH)COOCH}_3$) is a colorless liquid with a mild, fruity odor, produced through the esterification of lactic acid with methanol.^[1]^[2] Its inherent properties make it a versatile and environmentally conscious alternative to conventional petrochemical solvents.^[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **methyl lactate** is presented in Table 1.

Property	Value	References
Molecular Formula	C ₄ H ₈ O ₃	[4]
Molar Mass	104.105 g·mol ⁻¹	[4]
Appearance	Colorless, clear liquid	[4]
Boiling Point	144 to 145 °C (291 to 293 °F; 417 to 418 K)	[4]
Melting Point	-66 °C (-87 °F; 207 K)	[4]
Flash Point	49 °C (120 °F; 322 K)	[4]
Density	1.093 g/cm ³	[4]
Solubility in water	Miscible	[4]
Vapor Pressure	0.393 kPa (at 20°C)	[5]
Viscosity	3.106 cP (at 20°C)	[5]

Safety and Environmental Profile


Methyl lactate is recognized for its low toxicity and ready biodegradability, positioning it as a "green solvent". A summary of its safety and environmental data is provided in Table 2.

Parameter	Value/Information	References
Oral LD50 (rat)	>5,000 mg/kg	[5]
Inhalation LC50 (rat)	>5.73 g/m ³ (no deaths)	[5]
Biodegradability	Readily biodegradable	
Biochemical Oxygen Demand (BOD)	0.94 g/g	[5][6]
Chemical Oxygen Demand (COD)	0.45 g/g	[5][6]
Hazard Classification	Flammable liquid (Category 3)	[7][8]

Synthesis of Methyl Lactate

The primary industrial route for **methyl lactate** production is the esterification of lactic acid with methanol. This process can be catalyzed by acids or carried out under specific conditions to drive the reaction towards high yields.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl Lactate** via Esterification.

Experimental Protocol: Esterification of Lactic Acid with Methanol

This protocol describes a laboratory-scale synthesis of **methyl lactate** using reactive distillation.

Materials:

- Lactic acid (88 wt%)
- Methanol
- Sulfuric acid (catalyst)
- Sodium hydroxide solution (1 N) for titration
- Phenolphthalein indicator
- Reactive distillation apparatus (packed column)

Procedure:

- Charge the reaction vessel with lactic acid and methanol at a desired molar ratio (e.g., 1:1, 2:1, or 3:1).
- Add a catalytic amount of sulfuric acid (0.5-2% of lactic acid weight).^[9]
- Heat the mixture to the boiling point. The temperature at the bottom of the column should not exceed 135°C to prevent product degradation.
- Conduct the distillation in batch mode, maintaining a constant reflux.
- Collect the overhead fractions. The first fraction is typically pure methanol, followed by a mixture of methanol and water.
- Monitor the reaction progress by taking samples from the reaction mass every 15 minutes and titrating with 1 N sodium hydroxide solution to determine the lactic acid conversion.

- The reaction is considered complete when the temperature at the top of the column rises, indicating the removal of methanol and water.
- The bottom fraction contains the crude **methyl lactate**, which can be further purified by vacuum distillation.[9]

Industrial Applications of Methyl Lactate

Methyl lactate's unique combination of properties makes it a valuable component in a wide range of industrial applications.

Solvent Applications

Methyl lactate is a highly effective and versatile solvent for a broad spectrum of materials, including nitrocellulose, cellulose acetate, and various resins.[4]

In the paint and coatings industry, **methyl lactate** serves as a green solvent that can improve the flow and gloss of paints.[2] It is used in the formulation of lacquers and dopes, where it provides high tolerance for diluents and good blush resistance.[4]

Experimental Protocol: Preparation of a Chlorinated Rubber Paint using a **Methyl Lactate/Butyl Lactate Mixture**

This protocol is adapted from a patent describing the use of lactate esters in paint formulations. [10]

Materials:

- Chlorinated rubber/plasticizer combination
- Thickening agent
- Solvent mixture (e.g., 50/50 mixture of **methyl lactate** and butyl lactate)
- Dissolver

Procedure:

- In a dissolver, combine the chlorinated rubber/plasticizer combination, thickening agent, and the **methyl lactate**/butyl lactate solvent mixture.[10]
- Grind and dissolve the constituents until a clear, transparent chlorinated rubber paint is formed.[10]
- The resulting paint can be applied to surfaces and its properties (e.g., drying time, adhesion, gloss) can be compared to paints formulated with traditional solvents.[10]

Methyl lactate is used as a cleaning and degreasing agent for metal surfaces and in the electronics industry for cleaning printed circuit boards.[2] Its effectiveness in dissolving greases and oils makes it a safer alternative to halogenated solvents.[3]

Pharmaceutical and Drug Delivery Applications


In the pharmaceutical sector, **methyl lactate** functions as a solvent and excipient in drug formulations.[11][12] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its low toxicity make it suitable for topical, oral, and injectable medications.[11] It can enhance the skin penetration of active ingredients in topical formulations and improve the bioavailability of poorly soluble drugs.[11]

Agrochemicals

Methyl lactate is used as a solvent and carrier in agrochemical formulations, such as pesticides and herbicides. Its biodegradability is a significant advantage in this sector, minimizing environmental accumulation.

Precursor for Biodegradable Polymers

Methyl lactate is a key intermediate in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer.[13] The chemical recycling of PLA back to **methyl lactate** is also an area of active research, contributing to a circular economy for plastics.[14][15][16][17][18][19]

[Click to download full resolution via product page](#)

Caption: Chemical Recycling of PLA to **Methyl Lactate**.

Experimental Protocol: Catalytic Degradation of PLA to **Methyl Lactate**

This protocol is based on a study of PLA degradation using a zinc catalyst.[\[17\]](#)

Materials:

- Poly(lactic acid) (PLA)
- Methanol
- Tetrahydrofuran (THF) as solvent
- Zn(II) complex catalyst
- Jacketed stirred batch reactor
- Gas chromatograph with a flame-ionization detector (GC-FID) for analysis

Procedure:

- Charge the reactor with PLA, THF, and the Zn(II) catalyst.[14]
- Seal the reactor and control the temperature using an oil bath.[14]
- Once the desired temperature is reached and stabilized, add methanol to the reactor. This marks the start of the reaction.[14]
- Monitor the reaction progress by withdrawing samples at different time intervals.[14]
- Analyze the concentration of **methyl lactate** in the samples using GC-FID.[14]
- The reaction can be studied at different temperatures (e.g., 40 to 130 °C) and catalyst concentrations (e.g., 4 to 16 wt%) to determine the effect on conversion, yield, and selectivity.[17]

Food and Fragrance Industries

Due to its mild, fruity aroma, **methyl lactate** is used as a flavoring agent in food products and as a component in fragrances.[12]

Quantitative Performance Data

The performance of **methyl lactate** can be quantified in various applications. Table 3 presents some exemplary data on reaction yields in its synthesis and use.

Application	Key Parameters	Yield/Conversion	References
Synthesis of Methyl Lactate via Esterification	Molar ratio of methanol to lactic acid: 3:1; 4.9 theoretical plates	78.7% yield of methyl lactate	[20][21]
Synthesis of Methyl Lactate from Biomass Glycerol	HZSM-5-supported Au-Pd catalyst; 110-140°C; 4-6 hours	Up to 96.0% yield of methyl lactate	[22]
Chemical Recycling of PLA to Methyl Lactate	Zn(II) complex catalyst; 70-110°C	>94% selectivity and yield	[15][16]
Conversion of Dihydroxyacetone to Methyl Lactate	[K]Sn-USY and [K]Sn- β zeolite catalysts; 6 hours	Almost quantitative yields (>95%)	[23]

Conclusion

Methyl lactate is a versatile and sustainable chemical with a broad and expanding range of industrial applications. Its excellent solvency, low toxicity, and biodegradability make it an attractive alternative to traditional solvents in paints, coatings, cleaning agents, and electronics. In the pharmaceutical industry, it offers significant advantages for drug formulation and delivery. Furthermore, its role as a precursor for and a product of the chemical recycling of PLA highlights its importance in the development of a circular bioeconomy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to explore and optimize the use of **methyl lactate** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of Methyl Lactate with Sn-USY and Sn- β : Insights into Real Hemicellulose Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl lactate solvent grade -ESUN GROUP [esungroup.net]
- 3. Methyl Lactate | High-Purity Solvent & Reagent [benchchem.com]
- 4. Methyl lactate - Wikipedia [en.wikipedia.org]
- 5. Methyl Lactate (DL) Methyl lactate | 547-64-8 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 6. musashino.com [musashino.com]
- 7. METHYL LACTATE (2155-30-8, 547-64-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. vigon.com [vigon.com]
- 9. CN102351686B - Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 19. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION | Semantic Scholar [semanticscholar.org]
- 22. CN106316839A - One-step method for synthesizing methyl lactate from biomass glycerol - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Methyl Lactate: A Comprehensive Technical Guide to its Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7802539#potential-industrial-applications-of-methyl-lactate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com